Carbinoxamine hydrochloride

Description

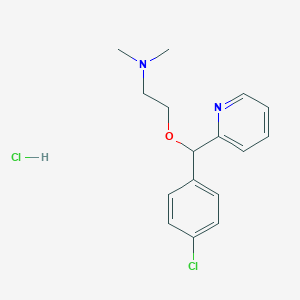

Structure

3D Structure of Parent

Properties

CAS No. |

6033-93-8 |

|---|---|

Molecular Formula |

C16H20Cl2N2O |

Molecular Weight |

327.2 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C16H19ClN2O.ClH/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;/h3-10,16H,11-12H2,1-2H3;1H |

InChI Key |

QXDXEJNSYADHPX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Historical and Theoretical Underpinnings of Carbinoxamine Hydrochloride Research

Evolution of Pharmacological Understanding and Classification

The journey to understanding and classifying carbinoxamine (B1668352) hydrochloride is intertwined with the progressive comprehension of histamine's role in allergic reactions and the subsequent development of compounds to counteract its effects.

Early Research on Ethanolamine (B43304) Antihistamine Classifications

The initial classification of antihistamines was primarily based on their chemical structure. karger.comobgynkey.com The ethanolamines, a group of amino alcohols, emerged as a significant class of antihistaminic agents. wikipedia.org This class is characterized by an ethylamine (B1201723) group linking aromatic and aliphatic substituents. karger.comtandfonline.com Carbinoxamine, along with other notable compounds like diphenhydramine (B27), clemastine, and doxylamine, belongs to this chemical family. wikipedia.orgwikipedia.org

The first-generation antihistamines, including the ethanolamines, were developed in the decades following the discovery of the first H1-antihistamine, piperoxan, in 1933. wikipedia.orgwikidoc.org These early antihistamines were broadly categorized into six chemical classes: ethanolamines, ethylenediamines, alkylamines, piperazines, piperidines, and phenothiazines. obgynkey.commdedge.com The ethanolamine group, with diphenhydramine as its prototypical agent, was noted for its significant sedative and anticholinergic effects, but with a relatively low incidence of gastrointestinal side effects. wikipedia.org The first ethanolamine-based antihistamines entered the market in the 1940s and were utilized for treating allergies, motion sickness, and as antiemetics. researchgate.net

Development of the Histamine (B1213489) H1 Receptor Antagonist Concept

The concept of a histamine antagonist arose from the need to block the physiological actions of histamine, a chemical mediator released during allergic reactions. wikidoc.orgresearchgate.net The initial breakthrough in histamine antagonism came in 1937 when Bovet and Staub demonstrated that certain compounds could inhibit histamine-induced smooth-muscle contraction and anaphylaxis. mdedge.com This discovery laid the groundwork for the development of clinically effective antihistamines.

The existence of more than one type of histamine receptor was first proposed in 1966 by Ash and Schild. obgynkey.com They observed that classic antihistamines like mepyramine could block histamine-induced contractions in certain tissues but not histamine-induced gastric acid secretion. obgynkey.com This led to the classification of histamine receptors, with the receptors mediating allergic responses being designated as H1 receptors. obgynkey.com Consequently, drugs that block these effects, like carbinoxamine, were termed histamine H1 receptor antagonists. wikidoc.org

First-generation H1-antihistamines, such as carbinoxamine, are known to be unselective, often interacting with other receptors like muscarinic acetylcholine (B1216132) receptors, α-adrenergic receptors, and 5-HT receptors, which contributes to their side effect profile. wikipedia.org A significant advancement in the 1980s was the development of second-generation H1-antihistamines, which are more selective for the H1 receptor and have limited penetration of the blood-brain barrier, resulting in minimal sedation. karger.comtandfonline.com

Modern understanding has further refined the concept of H1 receptor antagonism. It is now recognized that H1-antihistamines are not true antagonists but rather inverse agonists. nih.gov They stabilize the inactive conformation of the H1 receptor, thereby reducing its constitutive activity even in the absence of histamine. nih.gov

Foundational Research Methodologies in its Discovery Phase

The discovery and development of carbinoxamine hydrochloride relied on established and emerging research methodologies of the time. The process typically involved chemical synthesis followed by a series of in vitro and in vivo pharmacological assays to determine efficacy and characterize the compound's activity.

The synthesis of carbinoxamine can be achieved through various methods. One described synthesis involves the preparation of parachlorophenylmagnesium bromide, which is then reacted with 2-pyridinealdehyde. jopcr.com The resulting product is further treated to yield carbinoxamine. jopcr.com More recent synthetic approaches have explored photocatalytic methods for the α-C(sp3)–H 2-pyridylation of ethers to produce carbinoxamine. nih.govrsc.org

Once synthesized, the antihistaminic properties of a new compound would be evaluated using preclinical research methods. These included in vitro studies to assess the compound's affinity for the histamine H1 receptor. For instance, carbinoxamine has been shown to be a competitive histamine H1 receptor antagonist with a high affinity (Ki = 2.3 nM). bertin-bioreagent.com

Following in vitro characterization, animal testing would be conducted to evaluate the drug's efficacy in blocking histamine-induced effects, such as smooth muscle contraction or anaphylactic reactions in animal models like guinea pigs. wikipedia.org These preclinical studies are crucial for determining a compound's potential as a therapeutic agent before it can proceed to clinical trials in humans. doi.org

Analytical techniques such as spectrophotometry, high-performance liquid chromatography (HPLC), and gas chromatography were, and continue to be, essential for the determination and quantification of carbinoxamine in pharmaceutical formulations. researchgate.net

Molecular and Cellular Mechanisms of Action of Carbinoxamine Hydrochloride

Detailed Investigations into Histamine (B1213489) H1 Receptor Antagonism

The principal mechanism of action for carbinoxamine (B1668352) is its role as a histamine H1 receptor antagonist. nih.govontosight.ai It does not prevent the release of histamine but rather blocks its effects at the receptor level. drugbank.com

Competitive Binding Dynamics at Histamine H1 Receptor Sites

Carbinoxamine functions as a competitive antagonist at histamine H1 receptors. drugbank.compatsnap.com This means it vies with free histamine for binding sites on effector cells located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. drugs.compatsnap.com By occupying these receptors without activating them, carbinoxamine prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. patsnap.comontosight.ai This antagonism mitigates effects such as vasodilation, increased vascular permeability, and bronchoconstriction. Research indicates that carbinoxamine is a potent H1 receptor antagonist, with one study reporting it to be 3.15 times more potent than diphenhydramine (B27) in H1 receptor blockade.

The interaction between carbinoxamine and the H1 receptor is stereoselective, a characteristic common among antihistamines with a chiral center. ramauniversity.ac.in The specific three-dimensional conformation of the carbinoxamine molecule influences its binding affinity and efficacy at the receptor site. ramauniversity.ac.in

Quantitative Receptor Occupancy Studies

Quantitative studies have been conducted to determine the binding affinity of carbinoxamine for histamine H1 receptors. One study identified a Ki value of 2.3 nM for carbinoxamine's competitive binding to histamine H1 receptors. caymanchem.com The Ki, or inhibition constant, is a measure of the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

First-generation antihistamines like carbinoxamine are known to cross the blood-brain barrier, leading to significant occupancy of H1 receptors in the central nervous system (CNS). ontosight.ainih.gov This CNS receptor occupancy is directly linked to some of the characteristic side effects of older antihistamines. ontosight.aismpdb.ca Antihistamines can be categorized based on their CNS H1 receptor occupancy: sedative (50%–100% occupancy), less-sedative (20%–50% occupancy), and non-sedative (0%–20% occupancy). lymphosign.com As a first-generation agent, carbinoxamine falls into the sedative category. drugbank.comontosight.ai

Exploration of Antimuscarinic and Anticholinergic Activity

In addition to its primary antihistaminic effects, carbinoxamine possesses significant antimuscarinic and anticholinergic properties. wikipedia.orgnih.gov These actions contribute to both its therapeutic effects and its side effect profile. patsnap.compatsnap.com

Central Antimuscarinic Effect Research

Carbinoxamine's ability to cross the blood-brain barrier allows it to exert effects on central muscarinic receptors. patsnap.comnih.gov This central antimuscarinic action is believed to be responsible for some of its effects, although the precise mechanisms are not fully elucidated. drugbank.compediatriconcall.com The sedative properties of carbinoxamine are a consequence of its action on both central H1 and muscarinic receptors. aaaai.org The cumulative use of medications with strong anticholinergic properties, including first-generation antihistamines, has been associated with an increased risk of cognitive decline and dementia in older individuals. wikipedia.org

Peripheral Cholinergic Receptor Interactions

Carbinoxamine also interacts with peripheral cholinergic receptors, which are broadly distributed throughout the body and are involved in regulating the activity of visceral organs. nih.gov This interaction is responsible for the "drying" effect of the drug, which results from the reduction of secretions in the airways. drugs.comnih.gov This anticholinergic activity can also lead to the thickening of bronchial secretions. drugs.com The antimuscarinic properties of first-generation antihistamines are generally considered undesirable, particularly in certain patient populations. nih.gov Monoamine oxidase inhibitors can prolong and intensify these anticholinergic effects. drugs.com

Mechanistic Studies of Non-Antihistaminic Actions

Beyond its well-documented antihistaminic and anticholinergic activities, research has explored other potential mechanisms of action for carbinoxamine. One study found that carbinoxamine can compete with the L-type calcium channel blocker [3H]diltiazem for binding to the benzothiazepine (B8601423) site on rat cardiomyocytes, with a reported Ki of 1.08 nM. caymanchem.com This suggests a potential interaction with calcium channels. The same study observed that carbinoxamine decreased negative inotropic and chronotropic activity in isolated guinea pig atria. caymanchem.com

Furthermore, the antagonism of H1 receptors by carbinoxamine can lead to a reduction in the activity of the NF-κB immune response transcription factor. smpdb.ca This occurs through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, resulting in decreased antigen presentation and the expression of pro-inflammatory molecules. smpdb.ca By lowering intracellular calcium ion concentration, carbinoxamine may also enhance mast cell stability, thereby reducing further histamine release. smpdb.ca

Research on Antidyskinetic Action Mechanisms

The antidyskinetic properties of carbinoxamine hydrochloride are primarily attributed to its potent central anticholinergic (antimuscarinic) activity. nih.govnih.gov As an ethanolamine-derivative antihistamine, it exhibits greater anticholinergic effects compared to other antihistamine classes, which is believed to account for its efficacy in managing certain movement disorders, such as drug-induced extrapyramidal symptoms. drugbank.comdrugbank.comiosrjournals.org

The prevailing hypothesis for this mechanism centers on the balance between the dopaminergic and cholinergic systems within the basal ganglia, a region of the brain critical for motor control.

Dopamine-Acetylcholine Imbalance: Drug-induced movement disorders, particularly those caused by antipsychotic medications, often arise from the blockade of dopamine (B1211576) D2 receptors in the striatum. This blockade leads to a relative overactivity of the cholinergic system.

Muscarinic Receptor Blockade: Carbinoxamine, by acting as a central muscarinic receptor antagonist, blocks the action of acetylcholine (B1216132). patsnap.com This action helps to restore the functional equilibrium between the dopaminergic and cholinergic systems, thereby alleviating symptoms of dyskinesia like acute dystonic reactions. nih.gov

Receptor Subtypes: While research specifically on carbinoxamine is limited, studies on anticholinergic agents used for movement disorders implicate the blockade of M1 and M4 muscarinic receptor subtypes in the striatum as being key to this effect. nih.gov

Indirect Dopaminergic Modulation: Some research suggests that anticholinergic agents may also indirectly modulate the dopaminergic system. By diminishing the gamma-aminobutyric acid (GABA)-ergic inhibition of dopaminergic neurons in the substantia nigra, these agents could potentially lead to an increase in endogenous striatal dopaminergic activity. e-jmd.org

Carbinoxamine is utilized clinically for managing drug-induced extrapyramidal symptoms, which is a direct application of this antidyskinetic mechanism. drugbank.comiosrjournals.org

| Proposed Antidyskinetic Mechanism | Cellular Target/Pathway | Consequence |

| Cholinergic Blockade | Muscarinic Acetylcholine Receptors (e.g., M1, M4) in the Basal Ganglia | Restoration of Dopamine-Acetylcholine balance |

| Indirect Dopamine Modulation | GABAergic inhibition of nigral neurons | Potential increase in striatal dopamine activity |

Elucidation of Antiemetic Effect Pathways

The antiemetic action of this compound is a result of its combined effects on central histamine H1 and muscarinic acetylcholine receptors. nih.govpediatriconcall.com While the precise mechanism is not fully elucidated, its efficacy, particularly against nausea and vomiting from motion sickness and vestibular disturbances, is well-recognized. drugbank.comaneskey.com

The pathways involved are understood to originate in the brainstem and the vestibular apparatus of the inner ear.

Action on the Vestibular System: The vestibular system, which is crucial for balance and sensing motion, is rich in both histamine H1 and muscarinic receptors. howmed.netaafp.org Overstimulation of this system, as occurs in motion sickness, sends signals to the brain's vomiting center. Carbinoxamine is believed to suppress this signaling cascade by blocking both types of receptors within the vestibular apparatus. aneskey.com

Blockade of Central Emetic Pathways: The vomiting center, located in the medulla oblongata, receives inputs from various sources, including the vestibular nuclei and the chemoreceptor trigger zone (CTZ). aneskey.comdrugbank.com First-generation antihistamines like carbinoxamine are thought to block the histaminergic signals transmitted from the vestibular nucleus to the vomiting center. nih.gov Its central antimuscarinic action further contributes to this effect by inhibiting cholinergic pathways involved in emesis. nih.govpediatriconcall.com

This dual antagonism makes carbinoxamine effective for nausea, vomiting, and vertigo associated with motion sickness. drugbank.com It is important to note that while the central antimuscarinic and antihistaminic effects are the presumed basis for its antiemetic properties, multiple sources concede that the exact mechanism remains technically unknown. nih.govdrugbank.compediatriconcall.com

| Pathway | Receptor Targets | Mechanism of Action |

| Vestibular Apparatus | Histamine H1 Receptors, Muscarinic Receptors | Limits overstimulation and subsequent signaling to the vomiting center. |

| Brainstem (Vomiting Center) | Histamine H1 Receptors, Muscarinic Receptors | Blocks afferent signals from the vestibular nucleus and other inputs. |

Antiviral Research and Repurposing Potential of Carbinoxamine Hydrochloride

Broad-Spectrum Antiviral Activity Investigations

Initial screenings of a library of FDA-approved drugs identified carbinoxamine (B1668352) maleate (B1232345) as a compound with potent antiviral activity. nih.govfrontiersin.org Subsequent research has explored the breadth of this activity against various influenza virus strains.

Carbinoxamine has demonstrated significant inhibitory effects against a range of influenza A viruses. nih.govfrontiersin.orgamazonaws.com Studies using a cytopathic effect (CPE) reduction assay revealed that carbinoxamine maleate potently inhibits the A/Shanghai/4664T/2013(H7N9) strain with a half-maximal inhibitory concentration (IC50) of 3.56 μM. nih.gov Further investigations confirmed its efficacy against other notable influenza A strains, including A/Shanghai/37T/2009(H1N1), A/Puerto Rico/8/1934(H1N1), and A/Guizhou/54/1989(H3N2). nih.govnih.gov The IC50 values for these strains ranged from 4.2 to 24.7 μM, indicating a consistent antiviral effect across different subtypes. researchgate.net

Table 1: In Vitro Antiviral Activity of Carbinoxamine Maleate Against Influenza A Strains

| Virus Strain | IC50 (μM) |

| A/Shanghai/4664T/2013(H7N9) | 3.56 |

| A/Shanghai/37T/2009(H1N1) | 4.2 - 24.7 |

| A/Puerto Rico/8/1934(H1N1) | 4.2 - 24.7 |

| A/Guizhou/54/1989(H3N2) | 4.2 - 24.7 |

The antiviral activity of carbinoxamine is not limited to influenza A viruses. Research has also demonstrated its inhibitory potential against influenza B virus. nih.govfrontiersin.orgamazonaws.com Specifically, carbinoxamine maleate was found to be effective against the B/Shanghai/2017(BY) strain. nih.govnih.gov This finding suggests that carbinoxamine possesses a broad-spectrum antiviral activity that extends to both major types of influenza viruses that cause seasonal epidemics. nih.govfrontiersin.org

Studies Against Influenza A Virus Strains (e.g., H7N9, H1N1, H3N2)

Mechanistic Analysis of Antiviral Action

To understand how carbinoxamine exerts its antiviral effects, researchers have investigated its impact on the influenza virus life cycle. The evidence points towards interference with the early stages of viral infection.

Further investigation into the mechanism of entry inhibition suggests that carbinoxamine interferes with the process of viral endocytosis. nih.govfrontiersin.orgamazonaws.com After an influenza virus attaches to a host cell, it is typically internalized through endocytosis, a process where the cell membrane engulfs the virus to form an endosome. The acidic environment within the endosome triggers conformational changes in the viral hemagglutinin (HA) protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. Research suggests that carbinoxamine may disrupt this critical endocytic pathway. nih.govasm.orgmdpi.com

Importantly, studies have shown that carbinoxamine's antiviral action does not involve blocking the initial attachment of the virus to the host cell. nih.govfrontiersin.orgamazonaws.com Hemagglutination inhibition (HI) assays, which measure the ability of a compound to prevent the HA protein from binding to red blood cells, demonstrated that carbinoxamine did not inhibit this activity. nih.govnih.gov This indicates that carbinoxamine does not directly interfere with the HA protein's ability to recognize and bind to sialic acid receptors on the host cell surface. amazonaws.com Instead, its mechanism of action is targeted at a subsequent step in the entry process, likely the endosomal fusion stage. nih.govamazonaws.com

Research on Absence of Effect on Viral Release (NA Activity)

Carbinoxamine, an established first-generation antihistamine, has been the subject of research exploring its potential as an antiviral agent, particularly against influenza viruses. mdpi.comnih.gov Mechanistic studies have sought to pinpoint the specific stage of the viral life cycle that carbinoxamine disrupts. A key finding in this area is that the compound does not appear to interfere with the activity of neuraminidase (NA), an essential enzyme for the release of newly formed viral particles from an infected host cell. nih.govnih.gov

Research indicates that while carbinoxamine maleate exhibits potent antiviral activity against a broad spectrum of influenza A and B viruses, its mechanism of action is not directed at the viral release stage. nih.govnih.gov Studies have shown that carbinoxamine does not inhibit neuraminidase activity, which is responsible for cleaving sialic acid residues and allowing progeny virions to detach from the cell surface. nih.govnih.gov This suggests that the antiviral properties of carbinoxamine are attributable to its effects on an earlier phase of the viral replication process, such as viral entry into the host cell. nih.govnih.govresearchgate.net Specifically, it is proposed that carbinoxamine may interfere with the endocytosis process, which is critical for the internalization of the virus. mdpi.comnih.gov

Methodologies for Drug Repurposing Identification

The identification of carbinoxamine as a potential antiviral agent is a prime example of drug repurposing, a strategy that involves finding new therapeutic uses for existing approved drugs. This approach offers the advantage of leveraging drugs with well-established safety profiles, potentially accelerating the development timeline for new treatments. Several key methodologies have been instrumental in identifying the antiviral potential of compounds like carbinoxamine.

High-Throughput Screening of Approved Drug Libraries

High-throughput screening (HTS) of extensive libraries of approved drugs is a cornerstone of modern drug repurposing efforts. asm.orgfrontiersin.org This method allows for the rapid testing of thousands of compounds to identify those that exhibit a desired biological activity, such as the inhibition of viral replication.

In the case of carbinoxamine, researchers screened a library of 1,280 FDA-approved drugs to identify compounds with activity against the H7N9 influenza virus. nih.govfrontiersin.org This large-scale screening led to the identification of carbinoxamine maleate as a potent inhibitor of the virus. nih.govasm.orgfrontiersin.org HTS serves as an efficient initial step to cast a wide net and uncover unexpected antiviral properties in drugs developed for other indications. mdpi.com

In Vitro Cytopathic Effect Reduction Assays (e.g., using CCK-8)

Following the initial identification through HTS, in vitro assays are crucial for confirming and quantifying the antiviral activity of a compound. The cytopathic effect (CPE) reduction assay is a widely used method to assess a drug's ability to protect cells from virus-induced damage and death. nih.govcreative-diagnostics.com

In the evaluation of carbinoxamine, a CPE reduction assay utilizing the Cell Counting Kit-8 (CCK-8) was employed. nih.govfrontiersin.org This assay measures the number of viable cells after viral infection in the presence of the test compound. The results demonstrated that carbinoxamine maleate effectively inhibited the cytopathic effects caused by various influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells. nih.gov This method provides quantitative data, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the viral effect by 50%. nih.govnih.gov

Table 1: In Vitro Antiviral Activity of Carbinoxamine Maleate Against Various Influenza Virus Strains

| Virus Strain | IC50 (μM) |

| A/Shanghai/4664T/2013(H7N9) | 3.56 |

| A/Shanghai/37T/2009(H1N1) | Not explicitly stated in provided text |

| A/Puerto Rico/8/1934(H1N1) | Not explicitly stated in provided text |

| A/Guizhou/54/1989(H3N2) | Not explicitly stated in provided text |

| B/Shanghai/2017(BY) | Not explicitly stated in provided text |

| Data derived from cytopathic effect (CPE) reduction assays. nih.govnih.govfrontiersin.org |

In Vivo Animal Models for Antiviral Efficacy (e.g., influenza-infected mice)

To translate in vitro findings into a more biologically relevant context, in vivo animal models are essential. These models help to evaluate the efficacy and potential therapeutic benefit of a drug in a living organism.

Synthetic Chemistry and Stereochemical Studies of Carbinoxamine Hydrochloride

Development of Asymmetric Synthesis Methodologies

Carbinoxamine (B1668352) possesses a single chiral center, meaning it exists as a pair of enantiomers, (S)-Carbinoxamine and (R)-Carbinoxamine. The development of asymmetric synthesis is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. nih.gov

The targeted synthesis of a single, more active enantiomer can enhance therapeutic efficacy and potentially reduce side effects. nih.gov Methods for the stereoselective synthesis of (S)-carbinoxamine have been an area of research interest. capes.gov.br While racemic carbinoxamine can be separated into its constituent enantiomers for analytical and pharmacokinetic studies using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases such as Chiralpak ID, direct asymmetric synthesis offers a more efficient route to the desired enantiomer. rsc.orgresearchgate.net Such syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, yielding the S-enantiomer with high purity.

The three-dimensional arrangement of atoms around the chiral carbon significantly influences the drug's interaction with its biological target, the histamine (B1213489) H1 receptor. nih.gov In a chiral biological environment, enantiomers can bind to receptors with different affinities. nih.gov Crystallographic studies have successfully determined the absolute configuration of one of the enantiomers in a resolved crystal to be S. researchgate.net For many ethanolamine (B43304) antihistamines, it is often the case that one enantiomer is responsible for the majority of the desired antihistaminic activity, while the other (the distomer) may be less active or contribute to off-target effects. nih.gov For instance, in a related chiral antihistamine, the L(S)-enantiomer demonstrated a tenfold greater antihistamine potency than the D(R)-enantiomer, whereas the anticholinergic activity was predominantly associated with the D(R) form. researchgate.net This highlights the pharmacological importance of producing single-enantiomer versions of chiral drugs like carbinoxamine.

Stereoselective Synthesis of S-Carbinoxamine

Novel Synthetic Routes and Reaction Mechanisms

Beyond classical approaches, modern organic chemistry has introduced innovative methods for the synthesis of carbinoxamine, offering improved efficiency and novel reaction pathways.

A traditional and fundamental method for constructing the ether linkage in carbinoxamine is the Williamson ether synthesis. This approach involves the reaction of a metal alkoxide with a suitable alkyl halide. In the context of carbinoxamine synthesis, this would typically involve two main precursors: (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) and 2-(dimethylamino)ethyl chloride.

The general process involves the deprotonation of the alcohol precursor using a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride and displacing the chloride leaving group to form the final ether product. While widely used, this method can be limited by the steric hindrance of the reactants.

A significant advancement in the synthesis of carbinoxamine involves a novel α-C(sp³)–H 2-pyridylation of an ether precursor, enabled by photoredox catalysis. nih.gov This method represents a more direct functionalization of C-H bonds, a challenging but highly desirable transformation in organic synthesis. nih.gov Researchers developed this route because existing photocatalytic methods for the α-C–H 4-pyridylation of ethers were not successful for the required 2-pyridylation needed for carbinoxamine. nih.govnih.gov

The reaction successfully couples an ether with a 2-cyanopyridine (B140075) derivative under visible light irradiation. nih.gov A key achievement of this methodology was the successful three-step synthesis of carbinoxamine on a gram scale, with a total yield of 44%. nih.gov This base-free photocatalytic reaction provides a powerful and general method for the 2-pyridylation of various ethers, amines, and thioethers. nih.govrsc.orgresearchgate.net

| Parameter | Description |

| Reaction Type | α-C(sp³)–H 2-Pyridylation |

| Catalysis | Photoredox Catalysis |

| Key Reagents | Ether/Alcohol Precursor, 2-Cyanopyridine |

| Photocatalyst | CBZ6 (Non-D-A Type Organic Photoreductant) |

| HAT Reagent | Sulfoxides (e.g., Ph₂SO) or Sulfides |

| Conditions | Visible Light Irradiation, Base-Free |

| Significance | First general method for photocatalytic HAT 2-pyridylation of ethers. nih.govrsc.org |

Table based on data from Cui et al., Chemical Science, 2022. nih.gov

The breakthrough in the photoredox-catalyzed synthesis of carbinoxamine was underpinned by the discovery of a novel, non-donor-acceptor (D-A) type organic photoreductant, designated CBZ6 . nih.govrsc.org Unlike many traditional photocatalysts, CBZ6 is a powerful, metal-free, and recyclable organic molecule. rsc.orgresearchgate.net It possesses a very strong reductive potential in its excited state, which is crucial for activating the substrates in the reaction. researchgate.net

The synergistic use of CBZ6 with sulfoxides or sulfides, which were identified as a new class of hydrogen atom transfer (HAT) reagents, was instrumental. nih.govnih.govrsc.org This dual catalytic system enabled the previously challenging 2-pyridylation of the ether precursor, paving the way for the efficient synthesis of carbinoxamine. nih.govrsc.org This discovery represents the first instance of sulfoxides or sulfides being employed as HAT reagents in this type of photocatalysis. nih.govresearchgate.net

α-C(sp3)–H 2-Pyridylation via Photoredox Catalysis

Application of Sulfoxide (B87167) and Sulfide (B99878) Hydrogen Atom Transfer Reagents

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of carbinoxamine. One such method involves the α-C(sp³)–H 2-pyridylation of ether precursors, a reaction previously considered challenging. rsc.orgresearchgate.net A significant breakthrough in this area is the use of sulfoxides or sulfides as hydrogen atom transfer (HAT) reagents in a process synergistically catalyzed by a non-donor-acceptor (D-A) type organic photoreductant, CBZ6. rsc.org

This photocatalytic system enables the direct functionalization of ethers, thioethers, and amines. rsc.org Specifically for carbinoxamine synthesis, this method allows for the crucial 2-pyridylation of an ether, a step that was difficult to achieve with previous α-photoarylation techniques. rsc.orgrsc.org The reaction proceeds through a proposed mechanism where the CBZ6 photocatalyst, under visible light irradiation, facilitates the generation of a thioether radical cation from the sulfoxide or sulfide HAT reagent. rsc.org This radical cation then abstracts a hydrogen atom from the α-position of the ether, leading to the formation of a radical intermediate that couples with the 2-pyridyl moiety. rsc.org This base-free photocatalytic approach represents a more efficient and direct route to carbinoxamine and other diarylmethylalkyl ether compounds. nih.govrsc.org A three-step synthesis of carbinoxamine utilizing a key gram-scale 2-pyridylation of a protected benzyl (B1604629) alcohol has been successfully accomplished with a total yield of 44%. nih.gov

| Reagent/Catalyst | Role |

| CBZ6 | Organic Photoreductant |

| Sulfoxides/Sulfides | Hydrogen Atom Transfer (HAT) Reagents |

| Visible Light | Energy Source for Photocatalysis |

Analysis of the Dimethylamine (B145610) Pharmacophore in Synthesis

The dimethylamine group is a crucial pharmacophore in many biologically active molecules, including carbinoxamine. rsc.org The chemical name for carbinoxamine is 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethanamine. rsc.org The synthesis of carbinoxamine highlights the introduction of this key functional group.

In one synthetic route, the final step involves the reaction of 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)ethanol with 2-chloro-N,N-dimethylethan-1-amine to yield carbinoxamine. rsc.org An alternative patented process describes the condensation of α-(p-chlorophenyl)-2-pyridine methanol (B129727) with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an organic solvent. quickcompany.in

Advanced Analytical Chemistry Research for Carbinoxamine Hydrochloride

Spectrophotometric Method Development for Quantification

Advanced spectrophotometric methods have been developed for the accurate and selective quantification of carbinoxamine (B1668352), often in complex mixtures with other active pharmaceutical ingredients. These methods are designed to overcome challenges such as spectral overlap and interference from excipients.

To analyze carbinoxamine in multi-component formulations, researchers have employed several sophisticated spectrophotometric techniques that avoid the need for prior separation steps. nih.gov One major approach involves the use of ratio spectra. nih.gov These methods have been successfully applied to determine carbinoxamine maleate (B1232345) in a ternary mixture with pholcodine and ephedrine (B3423809) hydrochloride. nih.gov Specific ratio spectra techniques developed include:

Successive Derivative of Ratio Spectra nih.gov

Ratio Subtraction Coupled with Ratio Difference nih.gov

Successive Derivative Subtraction with Constant Multiplication nih.gov

Constant Center Coupled with Spectrum Subtraction nih.gov

Derivative Ratio Method (DD¹) nih.gov

Another established technique is the amplitude summation method , which relies on the presence of an isosbestic point in the spectral data. nih.govoup.com A different approach involves the formation of a ternary complex between carbinoxamine maleate, copper(II), and eosin, which can be extracted with chloroform (B151607) and measured spectrophotometrically at a maximum absorption of 538 nm. nih.gov These methods have proven to be simple, accurate, and selective for the simultaneous determination of carbinoxamine in various mixtures. nih.gov

Table 1: Spectrophotometric Methods for Carbinoxamine Quantification

| Method Type | Principle | Application Example | Citation |

|---|---|---|---|

| Ratio Spectra Methods | Mathematical manipulation of absorption spectra to resolve overlapping signals. | Simultaneous determination of carbinoxamine maleate, pholcodine, and ephedrine hydrochloride. | nih.gov |

| Amplitude Summation | Utilizes an isosbestic point for quantification in a ternary mixture. | Simultaneous determination of carbinoxamine maleate, pholcodine, and ephedrine hydrochloride. | nih.govoup.com |

| Ternary Complex Formation | Formation of a colored complex with Copper (II) and eosin, extractable into an organic solvent. | Determination of carbinoxamine maleate in pharmaceutical formulations. | nih.gov |

| Derivative & Ratio Difference | Utilizes first derivative spectra and the difference in amplitudes at specific wavelengths to quantify components. | Simultaneous analysis of paracetamol, pseudoephedrine, and carbinoxamine. | nih.govscienceopen.com |

A significant challenge in the spectrophotometric analysis of pharmaceutical syrups is interference from coloring agents. nih.govresearchgate.net A novel approach has been successfully introduced to eliminate the spectral interference caused by sunset yellow, a common coloring matter found in antitussive preparations. nih.govresearchgate.net The developed smart spectrophotometric methods, including the various ratio spectra techniques, were able to accurately quantify carbinoxamine maleate alongside other active ingredients without interference from the dye or other additives present in the commercial syrup. nih.govresearchgate.net This demonstrates the high selectivity of these methods for complex matrices like pharmaceutical syrups. nih.gov

Simultaneous Determination Techniques (e.g., Ratio Spectra Methods, Amplitude Summation)

Chromatographic Methodologies for Analysis

Chromatographic techniques offer high sensitivity and specificity for the analysis of carbinoxamine hydrochloride in various biological and pharmaceutical matrices.

A simple and rapid reverse-phase HPLC-MS/MS method has been developed for the determination of carbinoxamine in human plasma. researchgate.net The procedure involves a straightforward protein precipitation for sample preparation. researchgate.net Chromatographic separation is achieved using a BDS HYPERSIL C8 column with a mobile phase consisting of an 80:20 mixture of acetonitrile (B52724) and a 25mM ammonium (B1175870) formate (B1220265) buffer. researchgate.net Detection is performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization. researchgate.net The specific ion transition monitored for carbinoxamine is m/z 291.2 → 167.1. researchgate.net This method is characterized by a short chromatographic runtime, with carbinoxamine eluting at approximately 1.61 minutes. researchgate.net

Another LC-MS/MS method developed for the analysis of carbinoxamine in urine utilizes a "dilute-and-shoot" approach, which simplifies sample preparation by eliminating the need for extraction or hydrolysis. nih.gov This method demonstrates excellent linearity and sensitivity for carbinoxamine quantification in urine samples. nih.gov

Accurate, sensitive, and selective HPTLC-densitometric methods have been developed and validated for the simultaneous determination of carbinoxamine maleate in combination with other drugs, such as pseudoephedrine HCl. eurjchem.com For this binary mixture, chromatographic separation was performed on aluminum plates precoated with silica (B1680970) gel 60F₂₅₄. eurjchem.comresearchgate.net The developing system, or mobile phase, consisted of a mixture of acetone, methanol (B129727), ethyl acetate, and triethylamine (B128534) (5:4:2:0.2, v/v/v/v). eurjchem.com After development, the bands were scanned densitometrically at 215 nm for quantification. eurjchem.com

In another study for a ternary mixture of carbinoxamine, pholcodine, and ephedrine, a different HPTLC system was used. akjournals.com This method employed a mobile phase of chloroform, propanol, and ammonia (B1221849) (6:4:0.1, v/v) with quantification carried out via UV detection at 245 nm. akjournals.comresearchgate.net These HPTLC methods are effective for quality control analysis of pharmaceutical dosage forms. eurjchem.comresearchgate.net

Table 2: Chromatographic Methods for Carbinoxamine Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application Matrix | Citation |

|---|---|---|---|---|---|

| HPLC-MS/MS | BDS HYPERSIL C8 (100 x 4.6mm) | Acetonitrile: 25mM Ammonium Formate (80:20) | ESI-MS/MS (MRM mode) | Human Plasma | researchgate.net |

| LC-MS/MS | Not Specified | Not Specified ("Dilute-and-shoot") | Tandem Mass Spectrometry | Urine | nih.gov |

| HPTLC-Densitometry | Silica gel 60F₂₅₄ plates | Acetone: Methanol: Ethylacetate: Triethylamine (5:4:2:0.2) | Densitometric scanning at 215 nm | Pharmaceutical Formulation | eurjchem.comresearchgate.net |

| HPTLC-Densitometry | Silica gel 60 F₂₅₄ plates | Chloroform: Propanol: Ammonia (6:4:0.1) | Densitometric scanning at 245 nm | Antitussive Syrup | akjournals.comresearchgate.net |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Development

Validation Parameters and Applications in Research Matrices

All developed analytical methods for this compound have been rigorously validated according to International Conference on Harmonization (ICH) guidelines. eurjchem.comakjournals.com

For spectrophotometric methods , validation confirmed linearity over specific concentration ranges, such as 4.5–35 μg/mL for carbinoxamine maleate when analyzed with paracetamol and pseudoephedrine. scienceopen.com These methods were successfully applied to quantify the drug in commercial pharmaceutical preparations, demonstrating accuracy and precision without interference from excipients. nih.govscienceopen.com

The HPLC-MS/MS method for human plasma was validated for linearity, accuracy, precision, recovery, and stability. researchgate.net Linearity was established over a concentration range of 2.5–1000 ng/mL in urine and 20–7500 g/mL for its enantiomers in plasma. nih.govresearchgate.net The mean extraction recovery for carbinoxamine enantiomers from human plasma was found to be high, and the relative standard deviation for intra-day and inter-day precision was less than 10%. researchgate.net The limit of detection in urine was determined to be between 0.2–1.3 ng mL⁻¹. nih.gov These validated methods are suitable for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netgrafiati.com

HPTLC-densitometric methods also showed excellent validation results. eurjchem.com Linearity for carbinoxamine maleate was evident in the range of 0.4-8.0 µ g/band . eurjchem.comresearchgate.net The method was successfully applied to determine the drug in its pharmaceutical formulation, with no interference detected from excipients like methyl paraben. eurjchem.com Statistical comparison showed no significant difference between the results from the HPTLC method and a reported HPLC method. eurjchem.comresearchgate.net

The primary research matrices in which these methods have been applied include:

Pharmaceutical formulations (syrups, tablets, drops) nih.govnih.goveurjchem.com

Human Plasma researchgate.netresearchgate.net

Urine nih.gov

Table 3: Summary of Validation Parameters for Carbinoxamine Analytical Methods

| Method Type | Linearity Range | Key Validation Findings | Research Matrix | Citation |

|---|---|---|---|---|

| Spectrophotometry | 4.5–35 μg/mL | Validated according to ICH guidelines; no interference from additives. | Pharmaceutical Formulations | scienceopen.com |

| HPLC-MS/MS | 2.5–1000 ng/mL (Urine) | High recovery, good precision (<10% RSD); suitable for pharmacokinetic studies. | Human Plasma, Urine | nih.govresearchgate.net |

| HPTLC-Densitometry | 0.4–8.0 µg/band | Validated as per ICH guidelines; sensitive, accurate, and precise for quality control. | Pharmaceutical Formulations | eurjchem.comresearchgate.net |

Pharmaceutical Formulation Research and Delivery Systems of Carbinoxamine Hydrochloride

Design and Characterization of Sustained-Release Systems

The development of sustained-release systems for carbinoxamine (B1668352) aims to overcome challenges associated with its short biological half-life and unpleasant taste, thereby improving patient compliance, particularly in pediatric populations. nih.govambeed.cn Research has focused on creating formulations that can maintain therapeutic drug levels over an extended period from a single administration. google.com

Ion-exchange resins are a primary vehicle for creating sustained-release formulations of carbinoxamine. nih.gov As a basic drug, carbinoxamine can be complexed with cation-exchange resins. google.com This technology involves binding the positively charged drug molecule to the negatively charged sites on the resin polymer backbone. The drug is subsequently released in the gastrointestinal tract through an exchange with counter-ions present in the gastric and intestinal fluids.

This approach forms the basis of drug-polistirex complexes, which have been used in the development of extended-release oral suspensions of carbinoxamine. fda.gov The primary functions of using these resins are to control the rate of drug release and to mask the inherent bitter taste of the drug. nih.gov

The preparation of carbinoxamine-resin complexes (CRCs) typically involves a batch process where the drug is mixed with the ion-exchange resin in an aqueous medium, allowing for the ionic binding to occur. researchgate.netlatamjpharm.org Following this complexation, the resulting CRCs are collected, washed to remove any unbound drug, and dried. google.com

A comprehensive evaluation is critical to ensure the successful formation and desired properties of the complex. Key analytical techniques and their findings are summarized below.

Interactive Table: Evaluation of Carbinoxamine-Resin Complexes

| Evaluation Technique | Purpose | Typical Findings for Carbinoxamine-Resin Complexes | Citations |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the resin particles after drug loading. | Confirms the absence of free carbinoxamine crystals on the surface of the drug-resin complex (resinate). latamjpharm.org | researchgate.netlatamjpharm.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups involved in the interaction and confirm that no chemical bonds are broken or formed. | Reveals that the drug and resin interact via ionic bonding without altering the chemical structure of the drug. researchgate.net | researchgate.net |

| X-Ray Diffraction (XRD) | To determine the physical state (crystalline or amorphous) of the drug within the complex. | Proves that the crystalline structure of carbinoxamine is converted to an amorphous state upon complexation. researchgate.net | researchgate.net |

| Differential Scanning Calorimetry (DSC) | To analyze the thermal properties and confirm the change in the physical state of the drug. | Supports XRD findings by showing the disappearance of the drug's characteristic melting endotherm. researchgate.net | researchgate.net |

To further refine the release profile and enhance the durability of the formulation, the prepared drug-resin complexes are often encapsulated. nih.gov This involves coating the CRCs with a water-permeable, diffusion-barrier polymer that is insoluble in gastrointestinal fluids. google.com This coating adds another layer of control over the drug release rate.

The process can be achieved through methods such as emulsion solvent diffusion or fluidized-bed coating. researchgate.netlatamjpharm.org For instance, carbinoxamine-resin complexes have been coated with materials like Kollicoat SR 30D to produce microencapsulated carbinoxamine-resin complexes (MCRCs). nih.gov This microencapsulation step is crucial for preventing uncontrolled swelling of the resin particles, which could otherwise lead to the rupture of the coating and a sudden, premature release of the drug, a phenomenon known as "dose dumping". nih.gov The impregnant used during the process can create a buffer space to manage the swelling of the CRCs and maintain the integrity of the coating film. nih.gov

Preparation and Evaluation of Drug-Resin Complexes

Physicochemical Approaches to Masking Unpalatable Tastes

The pronounced bitter taste of carbinoxamine is a significant barrier to patient adherence. nih.gov Physicochemical taste-masking strategies are employed to overcome this issue by preventing the drug molecules from interacting with taste receptors in the oral cavity. researchgate.net The fundamental approach is to limit the concentration of the free drug in saliva to a level below its taste detection threshold. researchgate.net

For carbinoxamine, the primary method of taste masking is its complexation with ion-exchange resins. nih.gov In this system, the drug is ionically bound to the resin polymer. This bond is stable at the near-neutral pH of saliva, meaning very little drug is released in the mouth. When the complex reaches the highly acidic environment of the stomach and the ion-rich environment of the intestines, the ions (like H+, Na+, K+) in the gastrointestinal fluid compete with the protonated drug for the binding sites on the resin, facilitating the release of the active ingredient for absorption. google.com

The subsequent coating of these drug-resin complexes with a polymer barrier, as described in section 7.1.3, serves a dual purpose. It not only controls the drug's sustained release but also provides an additional physical barrier, further ensuring that the bitter active ingredient is not released prematurely in the mouth. researchgate.netnih.gov

In Vitro Drug Release Kinetics and Modeling in Formulations

The study of in vitro drug release kinetics is essential for predicting the in vivo performance of sustained-release formulations. Research on carbinoxamine maleate (B1232345) suspensions formulated from coated drug-resin microcapsules demonstrates a clear sustained-release profile. latamjpharm.org The cumulative release of the drug increases steadily over a 12-hour period. latamjpharm.org

Interactive Table: In Vitro Cumulative Release of Carbinoxamine from a Sustained-Release Suspension

| Time (hours) | Cumulative Release (%) |

| 1 | 26% |

| 6 | 59% |

| 12 | 85% |

| Data sourced from a study on carbinoxamine maleate sustained-release suspensions using ion-exchange resin carriers. latamjpharm.org |

The modeling of these kinetics provides insight into the underlying mechanisms of drug loading and release. The drug loading process, where carbinoxamine binds to the ion-exchange resin, has been found to follow a first-order kinetic model. nih.gov This process is thermodynamically characterized as spontaneous, exothermic, and associated with a reduction in entropy. nih.gov The rate-limiting step in loading the drug onto the resin is the diffusion of the carbinoxamine molecule into the resin particle itself. nih.gov

Conversely, the drug release from the final coated microcapsule suspension has been shown to follow zero-order kinetics. researchgate.net Zero-order release is often considered ideal for sustained-release dosage forms as it implies that the drug is released at a constant rate over time, which can help in maintaining stable therapeutic plasma concentrations. google.com

Pharmacological Interaction Research of Carbinoxamine Hydrochloride

Mechanistic Studies of Interactions with Central Nervous System Depressants

The interaction between carbinoxamine (B1668352) hydrochloride and central nervous system (CNS) depressants is characterized by pharmacodynamic synergism, leading to an amplified sedative effect. medscape.com As a first-generation antihistamine, carbinoxamine readily crosses the blood-brain barrier and exerts effects on the CNS, including drowsiness and dizziness. When taken concomitantly with other CNS depressants, these effects are additive. nih.govkarbinaler.com This can impair mental alertness and motor coordination to a greater degree than either substance would alone. karbinaler.com

The primary mechanism is the combined depressant activity on the central nervous system. CNS depressants, a broad category of drugs, generally work by increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or by reducing the activity of excitatory neurotransmitters. Carbinoxamine's sedative properties, inherent to its structure and class, compound the effects of these drugs. medscape.com The result is an intensification of effects such as sedation, somnolence, and a general slowing of brain activity. medscape.comdrugbank.com

Research has identified a range of substances that can potentiate the CNS depressant effects of carbinoxamine. These include alcohol, sedatives, tranquilizers, hypnotics, and certain pain medications. nih.govmayoclinic.org The concomitant use of these substances with carbinoxamine is generally advised against due to the increased risk of significant drowsiness and impairment. nih.govkarbinaler.com

Table 1: Examples of CNS Depressants with Potential Pharmacodynamic Interactions with Carbinoxamine Hydrochloride

| Drug Class | Specific Examples | Potential Synergistic Effect |

|---|---|---|

| Alcohol | Ethanol | Increased drowsiness, dizziness, and impaired coordination nih.gov |

| Benzodiazepines | Alprazolam, Diazepam, Clobazam, Clonazepam | Enhanced sedation and CNS depression medscape.comdrugbank.com |

| Barbiturates | Amobarbital | Increased CNS depression drugbank.com |

| Opioids | Hydrocodone, Buprenorphine | Increased CNS depressant activities medindia.net |

| Muscle Relaxants | Baclofen | Increased CNS depressant activities drugbank.com |

| Other Antihistamines | Diphenhydramine (B27), Doxylamine, Azelastine | Additive sedation and CNS depression medscape.commedindia.net |

Investigations into Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The interaction between this compound and monoamine oxidase inhibitors (MAOIs) is significant and warrants particular caution. The co-administration of these two classes of drugs is contraindicated. karbinaler.com Research indicates that MAOIs can prolong and intensify the anticholinergic (drying) effects of antihistamines like carbinoxamine. nih.govfda.gov This can lead to an increase in side effects such as dry mouth, urinary retention, and blurred vision.

Furthermore, MAOIs can enhance the CNS depressant effects of carbinoxamine, contributing to increased sedation and drowsiness. nih.gov The mechanism for this interaction involves the inhibition of enzymes responsible for the metabolism of various neurotransmitters, which can potentiate the effects of other drugs that act on the central nervous system. The interaction is considered clinically significant, leading to recommendations to avoid their concurrent use. rxlist.com

Table 2: Examples of Monoamine Oxidase Inhibitors (MAOIs) that Interact with this compound

| MAOI Drug | Nature of Interaction |

|---|---|

| Isocarboxazid | Potential for additive CNS depressant effects and intensification of anticholinergic effects. medscape.com |

| Phenelzine | Prolongs and intensifies the anticholinergic and CNS depressant effects of carbinoxamine. nih.gov |

| Selegiline | May increase the effects of carbinoxamine. nih.gov |

Pharmacodynamic Research on Potential Cardiac Effects (e.g., QTc Prolongation)

Research into the cardiac effects of first-generation antihistamines has raised concerns about their potential to prolong the QT interval on an electrocardiogram (ECG). medcraveonline.com The QT interval represents the time it takes for the heart's ventricles to depolarize and repolarize. nih.gov A prolonged QTc interval is a risk factor for a serious and potentially fatal cardiac arrhythmia known as Torsades de Pointes. medcraveonline.comnih.gov

The primary molecular mechanism underlying the QTc-prolonging effects of some antihistamines is the blockade of the human ether-a-go-go-related gene (hERG) potassium channels in the heart. medcraveonline.comnih.gov These channels play a crucial role in cardiac repolarization. By blocking them, the drug can delay repolarization, leading to a longer QT interval. medcraveonline.com

While some second-generation antihistamines were withdrawn from the market due to these cardiac risks, the potential for older, first-generation antihistamines to have similar effects has also been a subject of study. medcraveonline.com For carbinoxamine, there is an identified risk of QTc prolongation, particularly when it is combined with other drugs that also have the potential to prolong the QT interval. drugbank.comdrugbank.comdrugbank.com The additive effect of two or more QTc-prolonging drugs significantly increases the risk of cardiac arrhythmias. nih.gov Specific, large-scale clinical trials focusing solely on the QTc-prolonging effects of carbinoxamine are not extensively detailed in the provided search results; however, the potential for this interaction is recognized within the pharmacological literature.

Table 3: Examples of Drugs with Potential for Additive QTc Prolongation with this compound

| Drug Class | Specific Examples | Nature of Potential Interaction |

|---|---|---|

| Antiarrhythmics | Amiodarone, Anagrelide | Increased risk of QTc prolongation. drugbank.comdrugbank.com |

| Antidepressants | Citalopram, Clomipramine, Escitalopram | Increased risk of QTc prolongation. drugbank.comdrugbank.com |

| Antipsychotics | Asenapine, Chlorpromazine | Increased risk of QTc prolongation. drugbank.comdrugbank.com |

| Antibiotics | Azithromycin, Clarithromycin, Erythromycin | Increased risk of QTc prolongation. drugbank.comdrugbank.com |

| Other Antihistamines | Astemizole, Clemastine, Cetirizine | Increased risk of QTc prolongation. drugbank.comdrugbank.com |

In Vitro and in Vivo Pharmacological Modeling in Carbinoxamine Hydrochloride Research

Application of Cell-Based Assay Systems (e.g., MDCK cells)

In vitro research on carbinoxamine (B1668352) hydrochloride has effectively used various cell-based assays to determine its activity and cytotoxicity. A notable application is in antiviral research, where Madin-Darby canine kidney (MDCK) cells are a standard model for studying influenza virus infection. nih.govfrontiersin.org

In one significant study, carbinoxamine maleate (B1232345) (CAM) was identified from a library of FDA-approved drugs for its potent antiviral activity against a broad spectrum of influenza viruses. nih.govnih.gov Using MDCK cells, researchers conducted cytopathic effect (CPE) reduction assays to quantify the compound's inhibitory effects. nih.govfrontiersin.org These assays revealed that carbinoxamine effectively inhibits various influenza A strains, including H7N9, H1N1, and H3N2, as well as an influenza B strain. nih.govfrontiersin.orgnih.gov

The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) were determined to establish a therapeutic window. For the A/Shanghai/4664T/2013(H7N9) influenza strain, carbinoxamine demonstrated an IC50 of 3.56 µM. nih.gov The cytotoxicity in MDCK cells was found to be low, with a CC50 value of 297 µM, yielding a favorable selectivity index (SI = CC50/IC50) of 83.4. frontiersin.org

Further mechanistic studies using MDCK cells indicated that carbinoxamine inhibits the influenza virus at an early stage of its life cycle, likely by interfering with the endocytosis process that allows the virus to enter the host cell. nih.govnih.govmdpi.com Time-of-addition assays showed that the compound was most effective when added shortly after viral infection, but it did not inhibit viral attachment or the neuraminidase activity associated with viral release. nih.gov

Table 1: In Vitro Antiviral Activity of Carbinoxamine Maleate (CAM) in MDCK Cells

| Influenza Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| A/Shanghai/4664T/2013(H7N9) | 3.56 | 297 | 83.4 | nih.govfrontiersin.org |

| A/Shanghai/37T/2009(H1N1) | 5.09 | 297 | 58.3 | frontiersin.org |

| A/Puerto Rico/8/1934(H1N1) | 9.87 | 297 | 30.1 | frontiersin.org |

| A/Guizhou/54/1989(H3N2) | 15.21 | 297 | 19.5 | frontiersin.org |

| B/Shanghai/2017(BY) | 24.32 | 297 | 12.2 | frontiersin.org |

Utilization of Animal Models for Pharmacodynamic and Mechanistic Studies

Animal models have been indispensable for evaluating the in vivo pharmacodynamics and systemic effects of carbinoxamine hydrochloride. These studies provide crucial data on efficacy, safety, and mechanism of action that cannot be obtained from in vitro assays alone.

Following the promising in vitro antiviral results, the efficacy of carbinoxamine was tested in a C57BL/6 mouse model infected with a highly pathogenic H7N9 influenza virus. nih.govfrontiersin.orgresearchgate.net In these studies, intraperitoneal administration of carbinoxamine demonstrated a dose-dependent protective effect against the lethal virus challenge. nih.govfrontiersin.org This confirmed the therapeutic potential observed in cell-based systems. nih.gov The oral LD50 of carbinoxamine maleate has been determined to be 411 mg/kg in guinea pigs. wikidoc.orgbiocomppharma.comfda.gov

Mechanistic studies in animal models have also explored the central nervous system (CNS) effects of carbinoxamine. A study using a mouse model examined the impact of several H1-receptor antagonists on the turnover of brain monoamines. nih.gov This research is vital for understanding the neuropharmacological profile of first-generation antihistamines, which are known to cross the blood-brain barrier. nih.gov It was found that carbinoxamine has a comparatively weak influence on the metabolism of dopamine (B1211576) (DA), noradrenaline (NA), and 5-hydroxytryptamine (5-HT) in the mouse brain. nih.gov Despite its classification as a sedating antihistamine, long-term animal studies to determine its effects on carcinogenesis, mutagenesis, or fertility have not been conducted. biocomppharma.com

Table 2: In Vivo Antiviral Efficacy of Carbinoxamine Maleate (CAM) in H7N9-Infected C57BL/6 Mice

| Treatment Group | Survival Rate (%) | Reference |

|---|---|---|

| CAM (10 mg/kg/day) | 77.7% | researchgate.net |

| CAM (1 mg/kg/day) | 44.4% | researchgate.net |

| Oseltamivir (1 mg/kg/day) | 66.6% | researchgate.net |

| PBS (Control) | 22.2% | researchgate.net |

Comparative Pharmacological Investigations with Structurally Related Compounds (e.g., Chlorpheniramine (B86927) Maleate, Diphenhydramine)

Comparative studies pitting carbinoxamine against other first-generation antihistamines like chlorpheniramine and diphenhydramine (B27) are critical for delineating its unique pharmacological profile.

In antiviral research, carbinoxamine maleate (CAM) was directly compared with S-(+)-chlorpheniramine maleate (SCM). nih.govfrontiersin.org Both compounds, identified from the same drug screening, showed potent activity against influenza viruses by inhibiting viral entry. nih.govnih.govmdpi.com However, carbinoxamine generally exhibited a lower IC50—indicating higher potency—against several influenza strains compared to chlorpheniramine. frontiersin.org For instance, against the H7N9 virus, carbinoxamine's IC50 was 3.56 µM, whereas chlorpheniramine's was 11.84 µM. nih.gov

Investigations into CNS effects have also provided a basis for comparison. A study on monoamine turnover in the mouse brain compared eleven H1-receptor antagonists, including carbinoxamine (an ethanolamine), diphenhydramine (an ethanolamine), and chlorpheniramine (an alkylamine). nih.govfpnotebook.com The results showed that diphenhydramine and chlorpheniramine significantly reduced dopamine and 5-hydroxytryptamine turnover. nih.gov In contrast, carbinoxamine was among the compounds with a comparatively weak influence on monoamine metabolism, suggesting a different CNS side-effect profile despite all being first-generation agents. nih.gov While carbinoxamine is classified within the most sedating group of ethanolamines, some sources suggest it is the least sedating within that specific group. vumc.org

Table 3: Comparative Effects of H1-Antagonists on Monoamine Turnover in Mouse Brain

| Compound | Chemical Class | Effect on Dopamine (DA) Turnover | Effect on 5-Hydroxytryptamine (5-HT) Turnover | Reference |

|---|---|---|---|---|

| Carbinoxamine | Ethanolamine (B43304) | Weak influence | Weak influence | nih.gov |

| Diphenhydramine | Ethanolamine | Remarkably reduced | Not specified as marked | nih.gov |

| Chlorpheniramine | Alkylamine | Significantly reduced | Markedly reduced | nih.gov |

Emerging Research Avenues and Future Directions for Carbinoxamine Hydrochloride Studies

Exploration of Novel Therapeutic Research Applications

Recent research has shifted towards exploring the utility of carbinoxamine (B1668352) beyond its established use in treating allergic rhinitis and urticaria. drugbank.com A significant area of investigation is its potential as an antiviral agent. Drug repurposing screens of FDA-approved compounds have identified carbinoxamine maleate (B1232345) as a potent inhibitor of a broad spectrum of influenza viruses. nih.gov

Initial screenings of a library containing 1,280 FDA-approved drugs revealed that carbinoxamine maleate demonstrated significant antiviral activity against the avian influenza A virus (H7N9). nih.govfrontiersin.org Subsequent studies confirmed its efficacy against other influenza A strains, including H1N1 and H3N2, as well as an influenza B virus. nih.gov This broad-spectrum activity suggests that carbinoxamine could be a valuable tool in combating seasonal and pandemic influenza threats. frontiersin.org

The mechanism behind this antiviral effect appears to be the inhibition of a very early stage in the viral life cycle: entry into the host cell. nih.gov Time-of-addition experiments have shown that carbinoxamine is most effective when introduced at the beginning of the infection process. frontiersin.org Unlike some influenza drugs that target viral attachment or release, carbinoxamine does not seem to interfere with the hemagglutinin (HA) protein's attachment to cells. nih.gov This suggests the compound may disrupt the endocytosis process, which is critical for the virus to enter and replicate within host cells. mdpi.com

The following table summarizes key findings from in vitro studies on the anti-influenza activity of carbinoxamine maleate.

| Influenza Virus Strain | Half-Maximal Inhibitory Concentration (IC50) | Key Finding | Reference |

|---|---|---|---|

| A/Shanghai/4664T/2013(H7N9) | 3.56 μM | Potent antiviral activity identified through a high-throughput screen of an FDA-approved drug library. | nih.gov |

| A/Shanghai/37T/2009(H1N1) | 24.97 μM | Demonstrates broad-spectrum activity against different influenza A subtypes. | nih.gov |

| A/Puerto Rico/8/1934(H1N1) | 15.21 μM | Effective against historical influenza strains. | nih.gov |

| A/Guizhou/54/1989(H3N2) | 10.32 μM | Shows consistent inhibitory effects across various H3N2 strains. | nih.gov |

| B/Shanghai/2017(BY) | 13.68 μM | Activity extends to influenza B viruses, highlighting its broad potential. | nih.gov |

These findings underscore the potential for repurposing carbinoxamine as a host-targeted antiviral therapeutic, which could offer advantages in overcoming drug resistance commonly seen with virus-targeted drugs like M2 ion channel and neuraminidase inhibitors. nih.govfrontiersin.org

Advanced Computational Modeling and In Silico Studies

The investigation into carbinoxamine's expanded therapeutic potential is significantly enhanced by advanced computational modeling and in silico studies. These methods provide powerful tools for understanding drug-target interactions, elucidating mechanisms of action, and identifying new drug candidates.

A notable application of these techniques involves building upon the discovery of carbinoxamine's anti-influenza properties. Researchers have employed a comprehensive virtual screening approach that integrates pharmacophore modeling with biophysical descriptors to identify other histamine (B1213489) H1 receptor antagonists with potential antiviral activity. mdpi.com

The process began with the known anti-influenza activity of carbinoxamine and chlorpheniramine (B86927). mdpi.com Using computational software, multiple 3D conformations of the carbinoxamine molecule were generated to create ligand-based pharmacophore models. mdpi.com These models map the essential structural features required for biological activity, such as hydrophobic regions, aromatic rings, and positive ionizable areas corresponding to the ethanolamine (B43304) moiety. mdpi.com

This pharmacophore model was then used in conjunction with a filtering method based on the average quasivalence number (AQVN) and the electron-ion interaction potential (EIIP). These descriptors suggest that molecules with similar AQVN/EIIP values may share common therapeutic targets. mdpi.com By screening a library of antihistamines, this combined in silico approach successfully identified cyproheptadine (B85728) as a promising anti-influenza candidate, an outcome that was later validated through in vitro experiments. mdpi.com

The table below outlines the key steps in the computational modeling and in silico screening process based on carbinoxamine.

| Step | Description | Purpose | Reference |

|---|---|---|---|

| Conformational Analysis | Generation of 30 different 3D conformations of the carbinoxamine molecule using a conformer generator. | To explore the possible shapes the molecule can adopt, which is crucial for receptor binding. | mdpi.com |

| Pharmacophore Modeling | Creation of ten ligand-based pharmacophore models by dynamically aligning the carbinoxamine conformers. The model with the highest score (0.9627) was selected. | To create a 3D electronic and steric template of the features required for anti-influenza activity. | mdpi.com |

| Virtual Screening | Use of the pharmacophore model and AQVN/EIIP criteria to screen a library of other histamine H1 receptor antagonists. | To identify new compounds that fit the activity model derived from carbinoxamine and are likely to have similar antiviral effects. | mdpi.com |

| Hit Identification | Identification of cyproheptadine as a compound that shares key AQVN/EIIP characteristics with carbinoxamine. | To find a novel candidate for repurposing as an anti-influenza agent. | mdpi.com |

These computational approaches not only accelerate the discovery of new therapeutic applications for existing drugs but also provide deeper insights into the structure-activity relationships that govern their effects.

Integration with Systems Biology Approaches for Comprehensive Understanding

A more holistic understanding of carbinoxamine's effects and potential is being achieved through its integration with systems biology. This approach moves beyond a single-target, single-outcome perspective to a more comprehensive view that incorporates high-throughput data, computational analysis, and network-level interactions within a biological system.

The initial discovery of carbinoxamine's antiviral properties stemmed from a systems-level approach: the unbiased screening of a large library of approved drugs against influenza virus infection. nih.govfrontiersin.org This type of high-throughput screening is a cornerstone of systems pharmacology, allowing for the identification of unexpected drug-indication relationships.

Furthermore, the in silico studies that followed are integral to a systems biology framework. By analyzing molecular descriptors like AQVN and EIIP, researchers can predict how a molecule might interact with multiple targets across different pathogens. mdpi.com The finding that carbinoxamine and the newly identified antiviral cyproheptadine share AQVN/EIIP characteristics with inhibitors of various viral proteins (M2, NS1, hemagglutinin) suggests potential multi-target activity. mdpi.com This moves the analysis from a simple receptor-ligand interaction to a network-level effect on viral entry and replication pathways.

Another facet of systems biology involves understanding how a drug behaves within complex biological matrices and delivery systems. Research into lipid-based drug delivery systems for antihistamines, including carbinoxamine, contributes to this comprehensive picture. nih.govacs.org Studies on lipid cubic phase (LCP) networks, which can provide sustained, localized drug delivery, help model the compound's behavior and release kinetics in a mucoadhesive environment. nih.govacs.org Understanding these properties is crucial for optimizing therapeutic efficacy and is an essential component of a systems-level analysis of a drug's journey from administration to its site of action.

By combining high-throughput screening, computational modeling of molecular properties, and analysis of drug delivery systems, researchers are building a multi-layered, systems-level understanding of carbinoxamine. This integrated approach is critical for fully characterizing its mechanisms of action and systematically exploring its future therapeutic potential.

Q & A

Q. What are the validated methods for synthesizing and characterizing carbinoxamine hydrochloride in academic laboratories?

this compound synthesis typically involves alkylation of pyridylethanolamine derivatives followed by salt formation. Characterization requires 1H/13C NMR to confirm structural integrity and LC-MS for purity assessment (>95%). For novel analogs, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to verify molecular composition. Ensure batch-specific certificates of analysis (CoA) are reviewed for impurities, as outlined in regulatory standards .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Gas chromatography with NP-FID detection and reverse-phase HPLC coupled with UV/Vis are established methods for serum quantification. Extraction protocols using methylene chloride-2-propanol (9:1) under alkaline conditions improve recovery rates. Validate methods with spike-and-recovery experiments to address matrix effects .

Q. How should researchers address stability challenges when storing this compound for long-term studies?

Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ethanolamine moiety. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via HPLC-DAD . Compare results with pharmacopeial guidelines (e.g., USP-NF) for extended-release formulations .

Q. What experimental controls are essential for reproducibility in carbinoxamine’s pharmacological assays?

Include positive controls (e.g., diphenhydramine) and vehicle controls to isolate antihistaminergic effects. Standardize cell culture conditions (e.g., pH, temperature) and validate receptor-binding assays using radiolabeled ligands (e.g., [3H]-pyrilamine). Document lot-to-lot variability in compound purity .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound synthesis?

Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases. Optimize separation using DOE (design of experiments) to adjust column temperature and flow rate. Confirm enantiopurity with circular dichroism (CD) spectroscopy .

Q. What strategies mitigate discrepancies between in vitro receptor affinity and in vivo efficacy data?

Conduct pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration. Use knockout murine models to evaluate metabolite activity (e.g., N-desmethyl derivatives). Cross-validate results with clinical trial data from analogous antihistamines .

Q. What ecological precautions are required when disposing of this compound waste?

Classify the compound as Water Hazard Class 1 (slightly hazardous). Neutralize acidic residues before disposal and avoid release into sewage systems. For large quantities, incinerate at >800°C with alkaline scrubbers to prevent HCl emissions. Refer to GHS guidelines for soil mobility assessments .

Q. How can structural modifications enhance carbinoxamine’s selectivity for histamine H1 receptors?

Perform molecular docking studies to identify key interactions (e.g., hydrogen bonding with Lys179 in H1 receptors). Synthesize analogs with halogen substitutions at the 4-chlorophenyl group and evaluate binding affinity via SPR (surface plasmon resonance) . Compare with quantum chemical simulations of transition states .

Q. How should contradictory data in literature about carbinoxamine’s metabolic pathways be reconciled?

Apply isotopic labeling (e.g., 14C-carbinoxamine) to trace metabolites in hepatic microsomes. Cross-reference findings with CYP450 inhibition assays and human hepatocyte models. Use systematic reviews (PRISMA guidelines) to assess bias in historical studies .

Q. What formulation challenges arise when developing this compound for pediatric populations?

Address bitterness masking using ion-exchange resins or cyclodextrin complexes. Optimize pH-adjusted suspensions (pH 4.5–5.5) to prevent precipitation. Validate palatability via taste perception panels and stability via rheological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.